Cas no 53535-88-9 (4-tert-butyl-2-methoxybenzaldehyde)

4-tert-butyl-2-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 4-(1,1-dimethylethyl)-2-methoxy-
- 2-Methoxy-4-(2-methyl-2-propanyl)benzaldehyde
- 4-tert-butyl-2-methoxybenzaldehyde
- SCHEMBL24398644
- 4-(t-Butyl)-2-methoxybenZaldehyde
- CS-13659
- DB-367982
- 53535-88-9
- MFCD18642730
- AKOS006371836
- CS-M0568
- 4-(tert-butyl)-2-methoxybenzaldehyde
-
- インチ: InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3
- InChIKey: MMBSDOVPCGONFD-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC(=C(C=C1)C=O)OC
計算された属性
- せいみつぶんしりょう: 192.11508
- どういたいしつりょう: 192.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 26.3
4-tert-butyl-2-methoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92170-1g |
4-tert-Butyl-2-methoxybenzaldehyde |
53535-88-9 | 98% | 1g |
¥5712.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1056967-1g |
4-tert-Butyl-2-methoxybenzaldehyde |
53535-88-9 | 95% | 1g |
¥3679.00 | 2024-05-10 | |
Apollo Scientific | OR370051-5g |
4-tert-Butyl-2-methoxybenzaldehyde |
53535-88-9 | >98% | 5g |
£924.00 | 2025-02-20 | |
Apollo Scientific | OR370051-1g |
4-tert-Butyl-2-methoxybenzaldehyde |
53535-88-9 | >98% | 1g |
£308.00 | 2025-02-20 | |
Aaron | AR00DBT8-1g |
4-tert-Butyl-2-methoxybenzaldehyde |
53535-88-9 | 95% | 1g |
$800.00 | 2025-02-11 | |
Aaron | AR00DBT8-250mg |
4-tert-Butyl-2-methoxybenzaldehyde |
53535-88-9 | 95% | 250mg |
$500.00 | 2025-02-11 | |
ChemScence | CS-M0568-250mg |
4-tert-butyl-2-methoxybenzaldehyde |
53535-88-9 | 250mg |
$100.0 | 2022-04-27 | ||
TRC | B428673-50mg |
4-tert-butyl-2-methoxybenzaldehyde |
53535-88-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
TRC | B428673-100mg |
4-tert-butyl-2-methoxybenzaldehyde |
53535-88-9 | 100mg |
$ 160.00 | 2022-06-07 | ||
ChemScence | CS-M0568-5g |
4-tert-butyl-2-methoxybenzaldehyde |
53535-88-9 | 5g |
$745.0 | 2022-04-27 |
4-tert-butyl-2-methoxybenzaldehyde 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
4-tert-butyl-2-methoxybenzaldehydeに関する追加情報
Professional Introduction to 4-tert-butyl-2-methoxybenzaldehyde (CAS No. 53535-88-9)
4-tert-butyl-2-methoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 53535-88-9, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde features a unique structural motif, combining a tert-butyl group, a methoxy substituent, and an aldehyde functional group, which endows it with distinct chemical properties and broad utility in various synthetic applications.
The compound's structure, characterized by a benzene ring substituted with a 4-tert-butyl group at the para position and a 2-methoxy group at the ortho position relative to the aldehyde functionality, contributes to its reactivity and stability. The presence of the bulky tert-butyl group enhances steric hindrance, influencing its interactions with other molecules, while the electron-donating methoxy group increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic addition reactions. These structural features make 4-tert-butyl-2-methoxybenzaldehyde a valuable intermediate in the synthesis of more complex molecules.
In recent years, 4-tert-butyl-2-methoxybenzaldehyde has been extensively studied for its potential applications in medicinal chemistry. Its aromatic aldehyde core is a common scaffold in the design of bioactive molecules, particularly in the development of small-molecule inhibitors targeting various biological pathways. The compound's ability to undergo selective functionalization allows chemists to modify its structure further, leading to derivatives with enhanced pharmacological properties.
One of the most compelling aspects of 4-tert-butyl-2-methoxybenzaldehyde is its role as a precursor in the synthesis of pharmacologically active compounds. For instance, researchers have utilized this compound to develop novel scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The steric bulk provided by the 4-tert-butyl group can be leveraged to optimize binding interactions with protein targets, improving drug efficacy and selectivity. Additionally, the electron-donating effect of the 2-methoxy group can fine-tune electronic properties, influencing reactivity and metabolic stability.
Recent advancements in computational chemistry have further highlighted the importance of 4-tert-butyl-2-methoxybenzaldehyde as a key intermediate. Molecular modeling studies have demonstrated that derivatives of this compound can effectively interact with specific amino acid residues in protein targets, suggesting their potential use in designing next-generation therapeutics. These studies not only underscore the compound's versatility but also provide insights into its mechanism of action, paving the way for more targeted drug development.
The synthesis of 4-tert-butyl-2-methoxybenzaldehyde itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve Friedel-Crafts acylation followed by reduction and methylation, while more modern techniques employ catalytic C-H activation strategies. These synthetic routes highlight the compound's accessibility and its suitability for large-scale production, ensuring its availability for industrial applications.
Another area where 4-tert-butyl-2-methoxybenzaldehyde has shown promise is in materials science. Its aromatic structure and functional groups make it a candidate for developing advanced materials with tailored properties. For example, researchers have explored its use in creating liquid crystals and organic semiconductors, where its rigidity and electronic characteristics contribute to enhanced performance.
The environmental impact of using 4-tert-butyl-2-methoxybenzaldehyde as an intermediate has also been examined. Studies have focused on optimizing synthetic pathways to minimize waste generation and improve atom economy. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, aligning with global efforts to reduce chemical footprint.
In conclusion,4-tert-butyl-2-methoxybenzaldehyde (CAS No. 53535-88-9) is a multifaceted compound with significant applications across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it a valuable building block for developing new drugs and advanced materials. As research continues to uncover new applications for this compound,4-tert-butyl-2-methoxybenzaldehyde is poised to remain at the forefront of chemical innovation.
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